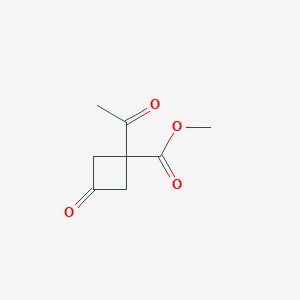

Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 1501666-28-9 . It has a molecular weight of 170.17 and its IUPAC name is methyl 1-acetyl-3-oxocyclobutanecarboxylate . The compound is typically stored at 4°C and is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10O4/c1-5(9)8(7(11)12-2)3-6(10)4-8/h3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 170.17 .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

Research has highlighted the role of Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate in organic synthesis, demonstrating its utility in studying competition between ester and formyl groups for control of torquoselectivity in cyclobutene electrocyclic reactions. For instance, the thermolysis of Methyl 3-formylcyclobutene-3-carboxylate, which is a related compound, affirms theoretical predictions about electrocyclization processes, underscoring the importance of such compounds in understanding reaction mechanisms (Niwayama & Houk, 1992).

Conformational Analysis

Quantum mechanical calculations have been employed to determine the conformational preferences of the N-acetyl-N′-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid, a compound structurally similar to this compound. This research contributes to our understanding of how the cyclic nature of the side chain restricts backbone flexibility, with implications for designing molecules with desired physical and chemical properties (Casanovas et al., 2006).

Stereochemistry and Chirality

The study of "Hidden" axial chirality and its role as a stereodirecting element in reactions involving enol(ate) intermediates highlights the complexity of stereochemical considerations in organic synthesis. The research on Methyl (4R)-3-(2-diazo-3-oxobutanoyl)-1,1-dioxo-1λ6,3-thiazolidine-4-carboxylate, a compound with similar structural features, showcases the intricacies of stereoselective cyclizations and the influence of chirality on reaction outcomes (Betts et al., 1999).

Epigenetic Control Mechanisms

Research into the metabolic control of methylation and acetylation reveals the biochemical importance of compounds like this compound in epigenetics. These studies show how methylation and acetylation, sensitive to cellular metabolic status, serve as the chemical basis for epigenetic control mechanisms, affecting gene expression and protein function (Su, Wellen, & Rabinowitz, 2016).

Material Science and Polymer Chemistry

Investigations into the synthesis and properties of new chemical entities often leverage the unique reactivity of cyclobutane derivatives. For example, the creation of new 2-oxofuro[2,3-b]pyrroles through reactions involving 1,2-diaza-1,3-butadienes and gamma-ketoesters demonstrates the potential of utilizing cyclobutane derivatives in synthesizing novel materials with potential applications in material science and polymer chemistry (Attanasi et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 1-acetyl-3-oxocyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5(9)8(7(11)12-2)3-6(10)4-8/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLLWRYMFKQASZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(=O)C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)

![6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide](/img/structure/B2503632.png)